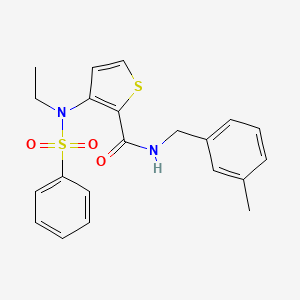
3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common name (if any), and its class or family of compounds it belongs to.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It also includes the reaction conditions and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Antibacterial Activity and Synthesis of Aryl Sulfonamide Compounds
Aryl Sulfonamides Bearing Thiophene and Chromene Moieties
Research has highlighted the importance of aryl sulfonamides containing thiophene or chromene moieties due to their potential antibacterial properties. These compounds are noted for their pharmacological activities against pathogenic microbes, underscoring their significance in medicinal and industrial chemistry. The synthetic methods and antibacterial activity of these compounds have been thoroughly reviewed, emphasizing their role as potential antibacterial agents (Rathore et al., 2021).
Antioxidant Activity and Analytical Methods
Antioxidant Activity of Aryl Sulfonamides
Various analytical methods have been developed for determining the antioxidant activity of compounds, including aryl sulfonamides. These methods, such as the ABTS/PP decolorization assay, are crucial for understanding the antioxidant capacity of these compounds, which could have implications for their application in medicinal chemistry and material science (Munteanu & Apetrei, 2021); (Ilyasov et al., 2020).
Sulfonamide Compounds as Potential Therapeutic Agents
Patent Reviews on Sulfonamide Inhibitors
Recent reviews of patents related to sulfonamide compounds have shed light on their wide applications, ranging from their use as antimicrobial agents to their roles in treating various conditions such as cancer and glaucoma. These reviews provide valuable insights into the development and application of sulfonamide compounds in therapeutic contexts (Carta et al., 2012); (Gulcin & Taslimi, 2018).
Environmental and Synthetic Applications
Degradation of Environmental Pollutants
Studies on the microbial degradation of polyfluoroalkyl chemicals highlight the role of sulfonamido derivatives in the environmental breakdown of persistent pollutants. These findings underscore the environmental significance of sulfonamide compounds in addressing pollution and promoting sustainability (Liu & Avendaño, 2013).
Synthesis of Thiophenes
Thiophene derivatives, including those incorporating sulfonamide groups, have wide-ranging applications in medicinal chemistry, organic materials, and as intermediates in organic synthesis. The synthesis and applications of thiophene derivatives have been extensively reviewed, highlighting their importance across multiple scientific disciplines (Xuan, 2020).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Direcciones Futuras
This involves discussing potential applications of the compound and areas of future research.
Please consult a professional chemist or a reliable database for specific information on “3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide”.
Propiedades
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(3-methylphenyl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-3-23(28(25,26)18-10-5-4-6-11-18)19-12-13-27-20(19)21(24)22-15-17-9-7-8-16(2)14-17/h4-14H,3,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOQRPMGUXOLLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-ethylphenylsulfonamido)-N-(3-methylbenzyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2805598.png)
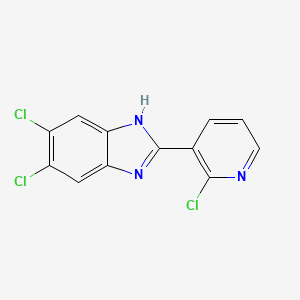
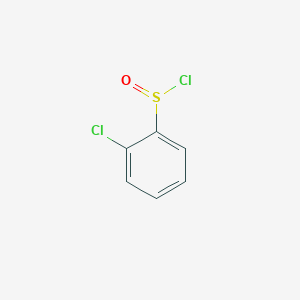
![N-(4-methoxybenzyl)-2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2805608.png)
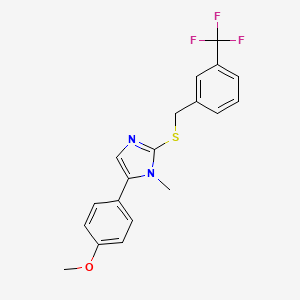
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2805610.png)
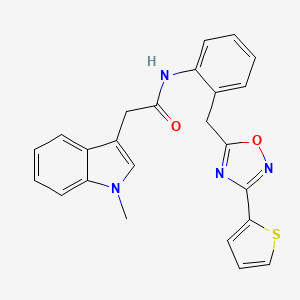
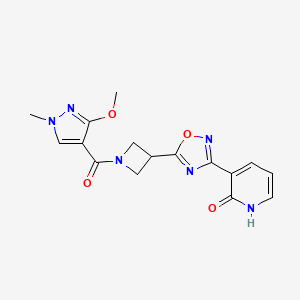
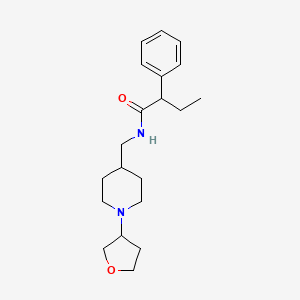
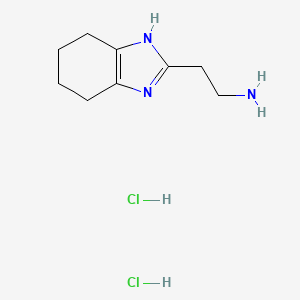
![1-(2-Oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl)propan-1-one](/img/structure/B2805617.png)
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol trihydrochloride](/img/no-structure.png)
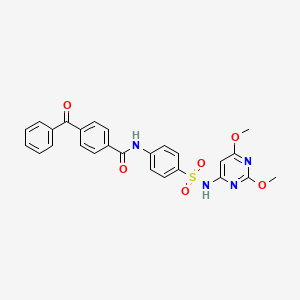
![3-(Dimethylamino)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2805620.png)